1-Bromomethyl-o-carborane
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Overview
Description
1-Bromomethyl-o-carborane is a boron-containing compound with the chemical formula C3H2B10Br. It is a derivative of o-carborane, which is known for its remarkable stability and icosahedral cage structure.
Mechanism of Action
Target of Action
1-Bromomethyl-o-carborane is a complex compound that interacts with various targets. Carboranes, in general, are known to interact with biological molecules and have been used in boron neutron capture therapy (bnct) for cancer treatment .
Mode of Action
It’s known that carboranes can undergo lithiation, a process where a lithium atom is introduced into the molecule . This process can lead to the formation of new compounds, which can further react with various electrophiles .
Biochemical Pathways
Carboranes have been used in bnct, a therapy that relies on the nuclear capture and fission reaction of boron-10 isotope . This process results in high-energy alpha particles and recoil lithium nuclei, which can efficiently kill cancer cells on a cellular scale .
Pharmacokinetics
The nuclear targeting of boron achieved by a compound consisting of doxorubicin (dox) and carborane (cb) has been reported . This suggests that carborane derivatives can be designed to enhance bioavailability and target specificity.
Result of Action
The use of carboranes in bnct has shown promising results in efficiently killing cancer cells with high accuracy, short course, and low side-effects .
Action Environment
It’s known that polar solvents can improve the reactivity and increase the activity of free radicals, which may lead to termination or chain transfer reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-o-carborane can be synthesized through the lithiation of this compound with lithium diisopropylamide in tetrahydrofuran. This reaction results in the in situ formation of 1-lithio-2-bromomethyl-o-carborane, which can then react with various electrophiles to produce disubstituted carboranes .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as lithiation, electrophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethyl-o-carborane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Lithiation Reactions: Lithiation with lithium diisopropylamide forms 1-lithio-2-bromomethyl-o-carborane, which can further react with electrophiles.
Common Reagents and Conditions:
Lithium Diisopropylamide: Used for lithiation reactions.
Electrophiles: Various electrophiles can be used to introduce different functional groups.
Tetrahydrofuran: Commonly used as a solvent in these reactions
Major Products:
Disubstituted Carboranes: Formed through electrophilic substitution reactions.
Terminal Alkynes: Formed through reactions with trimethylsilylprop-2-ynal.
Scientific Research Applications
1-Bromomethyl-o-carborane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential use in boron-neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
- 1-Iodomethyl-o-carborane
- 1-Chloromethyl-o-carborane
- 1-Methyl-o-carborane
Comparison: 1-Bromomethyl-o-carborane is unique due to its bromine substituent, which imparts distinct reactivity and stability compared to its iodo, chloro, and methyl counterparts. The bromine atom allows for specific substitution reactions that may not be as efficient with other halogenated carboranes .
Properties
InChI |
InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVRXIARQXIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3B10Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19496-84-5 |
Source
|
Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?
A1: this compound serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of this compound with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []
Q2: What makes this compound particularly useful in cross-coupling reactions?
A2: The reactivity of this compound in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.
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